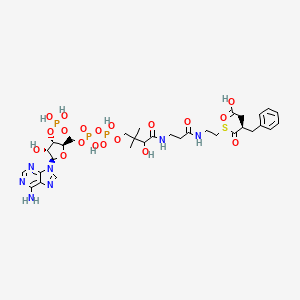

Benzylsuccinyl-CoA

Description

Properties

Molecular Formula |

C32H46N7O19P3S |

|---|---|

Molecular Weight |

957.7 g/mol |

IUPAC Name |

(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |

InChI |

InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26?,30-/m1/s1 |

InChI Key |

KIRGTNPWUTXDFF-DULMRFQQSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Regioselective Challenges in Chemical Synthesis

Chemically synthesizing this compound presents challenges due to the formation of regioisomers (2- and 3-benzylsuccinyl-CoA) and the need for enantiomeric purity. The synthetic route typically involves coupling (R)-benzylsuccinic acid with coenzyme A (CoA) using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC). However, this method yields a 2:1 ratio of 2- and 3-benzylsuccinyl-CoA isomers, complicating purification.

Stepwise Protocol for Chemical Synthesis

-

Activation of (R)-Benzylsuccinic Acid : The carboxylic acid group is activated using DCC in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

-

CoA Conjugation : Activated (R)-benzylsuccinic acid is reacted with CoA in Tris-HCl buffer (pH 8.0) at 4°C for 12 hours.

-

Purification via HPLC : The reaction mixture is subjected to reversed-phase HPLC (LiChrospher 100 RPC-18 column) with a gradient of acetonitrile in acetate-phosphate buffer (pH 4.5). This step partially resolves 2- and 3-benzylsuccinyl-CoA, with the former eluting earlier.

Table 1: Key Parameters for Chemical Synthesis

| Parameter | Value/Description |

|---|---|

| Yield | 40–50% (crude) |

| Purity (post-HPLC) | >90% |

| Regioisomer Ratio (2:3) | 2:1 |

| Reaction Time | 12–16 hours |

Enzymatic Preparation Using Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase

Enzyme Isolation and Characterization

BbsEF, a heterotetrameric enzyme (α2β2) from T. aromatica, is induced during anaerobic growth on toluene. The enzyme exhibits high specificity for (R)-benzylsuccinate and succinyl-CoA, with a K_m of 40 μM for this compound and 160 μM for succinate. Its reversible activity enables both synthesis and degradation of this compound.

Optimized Enzymatic Synthesis Protocol

-

Substrate Preparation : (R)-benzylsuccinate is generated via benzylsuccinate synthase from toluene and fumarate.

-

Enzyme Reaction :

-

Kinetic Analysis : Initial rates follow Michaelis-Menten kinetics, with intersecting double-reciprocal plots indicating a ternary-complex mechanism.

Table 2: Enzymatic Synthesis Efficiency

| Parameter | Value/Description |

|---|---|

| Specific Activity | 0.5 μmol·min⁻¹·mg⁻¹ |

| Enantiomeric Excess | >95% (R)-isomer |

| Regioisomer Specificity | Exclusively 2-benzylsuccinyl-CoA |

| Optimal pH | 7.5–8.0 |

Substrate Preparation: (R)-Benzylsuccinate Synthesis

Benzylsuccinate Synthase-Catalyzed Formation

Benzylsuccinate synthase (BSS) in T. aromatica catalyzes the addition of toluene to fumarate, yielding (R)-benzylsuccinate with >95% enantiomeric excess. This reaction requires glycine radical activation and is strictly dependent on ATP and Mg²⁺.

Chemical Synthesis of (R)-Benzylsuccinate

Racemic benzylsuccinate can be resolved using chiral chromatography or enzymatic hydrolysis. However, enzymatic methods using BSS are preferred for producing the (R)-enantiomer at scale.

Purification and Characterization of this compound

HPLC Analysis

Reverse-phase HPLC with UV detection (260 nm) is the primary method for resolving regioisomers. A modified gradient (1–25% acetonitrile in acetate-phosphate buffer, pH 4.5) achieves partial separation, with 2-benzylsuccinyl-CoA eluting at 12.5 minutes and 3-isomer at 14.2 minutes.

NMR and Mass Spectrometry

¹³C-NMR confirms thioester formation (δ 197 ppm for C=O) and regiochemistry. Electrospray ionization-mass spectrometry (ESI-MS) verifies the molecular mass (calculated: 913.2 Da; observed: 913.1 Da).

Challenges in this compound Preparation

Chemical Reactions Analysis

Types of Reactions

Benzylsuccinyl-CoA undergoes several types of reactions, including:

Oxidation: This compound can be oxidized to benzoyl-CoA through β-oxidation pathways.

Substitution: Succinyl-CoA:benzylsuccinate CoA-transferase catalyzes the reversible transfer of CoA between organic acids.

Common Reagents and Conditions

Oxidation: Requires electron transfer flavoproteins (ETFs) and specific dehydrogenases.

Reduction: Uses reduced methylviologen as an artificial electron donor under strictly anoxic conditions.

Substitution: Involves CoA-transferases and substrates like succinate, maleate, or methylsuccinate.

Major Products Formed

Benzoyl-CoA: Formed through the oxidation of this compound.

This compound: Formed through the reduction of benzylidenesuccinyl-CoA.

Scientific Research Applications

Environmental Bioremediation

Overview : Benzylsuccinyl-CoA is utilized in assessing contamination levels and evaluating bioremediation processes in anaerobic environments. Its role is crucial in the degradation of aromatic compounds, particularly toluene, which is prevalent in polluted sites.

Key Findings :

- Anaerobic Toluene Degradation : The compound acts as an intermediate in the anaerobic degradation pathway of toluene. It is formed from the enzymatic addition of toluene to fumarate, leading to the production of benzylsuccinate, which is subsequently converted into this compound and further metabolized to benzoyl-CoA .

- Bioremediation Studies : Research has shown that microbial strains capable of utilizing this compound can effectively degrade toluene and other aromatic compounds, thus aiding in bioremediation efforts.

Metabolic Engineering

Overview : this compound serves as a critical substrate in engineered microbial pathways aimed at producing valuable metabolites such as benzylsuccinate.

Key Findings :

- Synthetic Pathway Development : A synthetic pathway for benzylsuccinate production has been established in Escherichia coli, utilizing this compound as a precursor. This pathway involves the reverse operation of the natural degradation pathway, demonstrating the potential for microbial production of industrially relevant compounds .

- Optimization Studies : Optimization studies have indicated that anaerobic conditions significantly enhance product yields, with increases over 1000-fold compared to aerobic cultures. This highlights the efficiency of utilizing this compound in synthetic biology applications .

Biochemical Studies

Overview : this compound is studied for its biochemical properties and its role in various metabolic pathways.

Key Findings :

- Enzymatic Characterization : The enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase has been purified and characterized, revealing its specificity for activating (R)-benzylsuccinate to this compound. This enzyme plays a pivotal role in the β-oxidation pathway that leads to the degradation of aromatic compounds .

- Gene Expression Analysis : Combined genomic and proteomic approaches have been employed to analyze gene expression related to this compound metabolism, providing insights into its regulatory mechanisms during anaerobic growth conditions .

Data Tables

| Application Area | Description | Key Compounds Involved |

|---|---|---|

| Environmental Bioremediation | Utilized for assessing contamination and aiding degradation of pollutants | Benzylsuccinate, Benzoyl-CoA |

| Metabolic Engineering | Synthetic pathways for producing metabolites | This compound, Benzylsuccinate |

| Biochemical Studies | Enzyme characterization and gene expression analysis | Succinyl-CoA:(R)-benzylsuccinate CoA-transferase |

Case Studies

- Anaerobic Degradation of Toluene :

- Synthetic Production of Benzylsuccinate :

Mechanism of Action

Benzylsuccinyl-CoA exerts its effects through its involvement in the anaerobic degradation of toluene. The process begins with the addition of toluene to fumarate, forming benzylsuccinate. This intermediate is then activated to this compound by succinyl-CoA:benzylsuccinate CoA-transferase. The compound is further metabolized via β-oxidation to benzoyl-CoA and succinyl-CoA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzylsuccinyl-CoA vs. (E)-Benzylidenesuccinyl-CoA

- Structural Differences : BS-CoA is dehydrogenated to (E)-benzylidenesuccinyl-CoA by BbsG, introducing a double bond between C2 and C3 of the succinyl moiety .

- Enzymatic Specificity : BbsG exclusively acts on (R)-BS-CoA, with a reported apparent Kₘ of 110 ± 10 µM . In contrast, (E)-benzylidenesuccinyl-CoA is hydrated by benzylidenesuccinyl-CoA hydratase (BbsH) to form (S,R)-2-(α-hydroxybenzyl)succinyl-CoA .

- Thermodynamics: The dehydrogenation of BS-CoA is thermodynamically favorable, enabling efficient electron transfer to ETF or menaquinone in anaerobic bacteria .

This compound vs. (S)-Benzoylsuccinyl-CoA

- Formation : (S)-Benzoylsuccinyl-CoA is generated during the final thiolytic cleavage of 3-oxo-(S)-benzoylsuccinyl-CoA by BbsAB thiolase, yielding benzoyl-CoA and succinyl-CoA .

- Function : Unlike BS-CoA, which initiates β-oxidation, (S)-benzoylsuccinyl-CoA is a terminal intermediate in the pathway.

- Enzyme Interactions : BS-CoA is processed by dehydrogenases (BbsG) and hydratases (BbsH), while (S)-benzoylsuccinyl-CoA is cleaved by thiolases (BbsAB) .

This compound vs. Phenylsuccinate

- Biological Role : Phenylsuccinate is an artificial analog of benzylsuccinate, used as an internal standard in HPLC-MS assays due to its structural similarity but absence in natural systems .

- Chemical Properties : Both compounds share a succinate backbone, but phenylsuccinate lacks the CoA moiety and benzyl group oxidation state required for enzymatic recognition in β-oxidation .

| Property | This compound | Phenylsuccinate |

|---|---|---|

| Natural Occurrence | Yes (anaerobic bacteria) | No (synthetic standard) |

| CoA Activation | Required for pathway entry | Not applicable |

| Mass (Da) | 957.729 | 210.18 |

| Reference |

This compound vs. Benzoyl-CoA

- Pathway Position : BS-CoA is an early intermediate in toluene degradation, whereas benzoyl-CoA is the endpoint of β-oxidation and a substrate for aromatic ring reduction .

- Enzymatic Handling : Benzoyl-CoA is processed by benzoyl-CoA reductases (BCRs), which require ATP in facultative anaerobes (Class I BCR) but function ATP-independently in obligate anaerobes (Class II BCR) .

Research Findings and Key Insights

Enzyme Specificity : The strict stereospecificity of BbsG for (R)-BS-CoA prevents interference from (S)-enantiomers, ensuring pathway efficiency .

Electron Transfer : In G. metallireducens, ETF-coupled dehydrogenation of BS-CoA enhances energy conservation under iron-reducing conditions .

Thermodynamic Constraints : The irreversibility of benzylsuccinate synthase contrasts with the reversible steps in BS-CoA β-oxidation, influencing pathway regulation .

Q & A

Q. What are the established laboratory methods for synthesizing Benzylsuccinyl-CoA, and how do they differ in application?

this compound can be synthesized via cell-free enzymatic assays or chemical synthesis .

- Enzymatic synthesis : Cell lysates (e.g., from anaerobic bacteria) are centrifuged to obtain cell-free extracts. These extracts are incubated with substrates like ¹⁴C-labeled fumarate and chirally labeled toluene under anaerobic conditions .

- Chemical synthesis : Succinic anhydride is reacted with coenzyme A in acetonitrile/sodium bicarbonate, followed by purification via solid-phase extraction. This compound is then formed by coupling benzylsuccinic anhydride with CoA under similar conditions . Methodological Note: Enzymatic methods are preferred for studying stereochemical specificity, while chemical synthesis is scalable for structural characterization.

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in complex biological matrices?

Key techniques include:

- Radioisotopic tracing : ¹⁴C-labeled fumarate is used to track incorporation into this compound, followed by scintillation counting .

- Chromatography : Reverse-phase HPLC or LC-MS with UV/visible detection (λ = 260 nm for CoA thioesters) provides quantification . Methodological Note: Validate assays using purified standards and spike-recovery experiments to account for matrix effects.

Q. What enzymatic pathways involve this compound, and how are these pathways classified?

this compound is a key intermediate in anaerobic toluene metabolism. It is catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase (EC 1.3.8.3) , a flavin-dependent enzyme that oxidizes the compound to benzoylsuccinyl-CoA . Methodological Note: Enzyme activity assays require strict anaerobic conditions and monitoring of flavin cofactor reduction (e.g., absorbance at 450 nm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for (R)-benzylsuccinyl-CoA dehydrogenase?

Contradictions often arise from differences in stereochemical specificity or assay conditions . To address this:

- Replicate experiments using chirally pure substrates (e.g., (R)- or (S)-toluene) to confirm stereospecificity .

- Standardize assay parameters (pH, temperature, cofactor concentrations) across studies .

- Perform meta-analyses of kinetic data (e.g., kcat, Km) to identify outliers and systemic biases .

Q. What experimental design considerations are critical for studying this compound’s role in metabolic networks?

- Hypothesis-driven sampling : Use targeted metabolomics to track isotopic flux from ¹³C-labeled toluene into this compound .

- Controls : Include negative controls (e.g., enzyme inhibitors like acetylene) to confirm pathway specificity .

- Data integrity : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for lab notebooks and raw data .

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Chiral derivatization : React with enantiomerically pure reagents (e.g., Mosher’s acid) and analyze via ¹H-NMR or circular dichroism .

- Enzymatic assays : Compare activity with stereoisomers using purified (R)-benzylsuccinyl-CoA dehydrogenase .

Q. What strategies mitigate challenges in reproducing this compound synthesis protocols across laboratories?

- Detailed documentation : Include exact centrifugation speeds (e.g., 100,000 × g for 1 hour), solvent ratios, and purification gradients .

- Collaborative validation : Share cell-free extracts or synthetic intermediates between labs to cross-verify results .

Data and Contradiction Analysis

Q. How should researchers address discrepancies in kinetic parameters reported for this compound-related enzymes?

- Statistical rigor : Apply Grubbs’ test to identify outliers and recalculate mean values with confidence intervals .

- Contextual factors : Account for enzyme source (e.g., bacterial strain differences) and assay conditions (e.g., anaerobic vs. microaerobic) .

Q. What frameworks guide systematic reviews of this compound’s environmental or biomedical roles?

- PRISMA guidelines : Define inclusion/exclusion criteria for literature (e.g., focus on anaerobic systems) and assess study quality via QUADAS-2 .

- Contradiction mapping : Tabulate conflicting results (e.g., substrate affinity values) and propose mechanistic hypotheses (e.g., allosteric regulation) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.